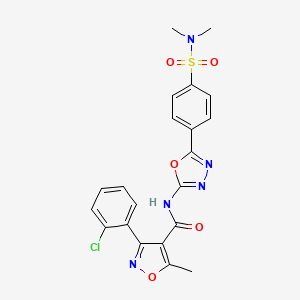
3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5O5S and its molecular weight is 487.92. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research demonstrates that oxadiazole derivatives exhibit significant anticancer activities. For instance, a series of substituted benzamides with oxadiazole and thiazol motifs showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds were evaluated in comparison to the reference drug etoposide, with some derivatives exhibiting higher activities, indicating their potential as lead compounds for anticancer drug development (Ravinaik et al., 2021).
Heteroaromatic Compounds Synthesis and Reactivity
Studies on the lithiation of methyl-substituted isoxazoles and oxadiazoles have contributed to the synthesis of heteroaromatic compounds. These processes involve reactions that yield various products, including acetic acids after carboxylation, demonstrating the synthetic versatility and potential application of these compounds in developing new chemical entities (Micetich, 1970).
Photochemical Behavior
The photochemical behavior of oxadiazole derivatives has been explored, revealing that upon irradiation, certain derivatives undergo ring photoisomerization to other oxadiazole forms. This property could be harnessed in developing materials with specific photoresponsive behaviors, highlighting the potential for applications in material science and photopharmacology (Buscemi et al., 1988).
Polymer Science
Oxadiazole-containing polymers, such as polyamides and poly(amide-imide)s, have been synthesized, characterized, and evaluated for their optical properties. These polymers exhibit high thermal stability, good solubility, and fluorescence in the blue region, suggesting their potential use in optoelectronic devices (Hamciuc et al., 2015).
Antimicrobial and Antitubercular Activities
Novel oxadiazole derivatives have been synthesized and screened for their antimicrobial and antitubercular activities. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment (Nayak et al., 2016).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5S/c1-12-17(18(26-32-12)15-6-4-5-7-16(15)22)19(28)23-21-25-24-20(31-21)13-8-10-14(11-9-13)33(29,30)27(2)3/h4-11H,1-3H3,(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNWUNNFRVDOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

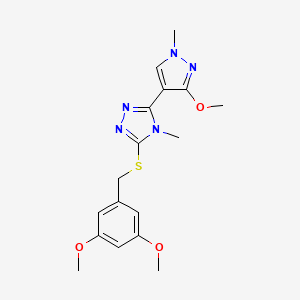
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)
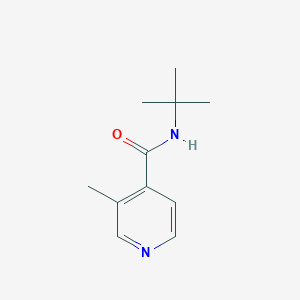
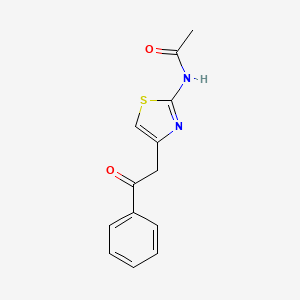
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)
![N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2842979.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)
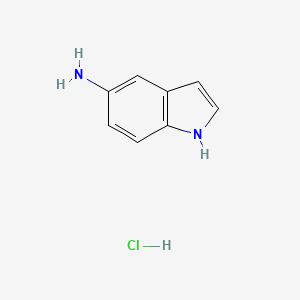
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2842991.png)